molecular formula C16H9FO4 B2796257 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one CAS No. 904436-83-5

3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2796257
CAS No.: 904436-83-5
M. Wt: 284.242
InChI Key: XXIFMDZHVXHDBW-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of coumarin (2H-chromen-2-one) which is a fragrant organic compound in the benzopyrone chemical class . The “3-(4-fluorobenzoyl)” part suggests a substitution at the 3rd position of the coumarin structure with a 4-fluorobenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a coumarin core (a benzene ring fused to a pyrone ring), with a 4-fluorobenzoyl group attached at the 3rd position .


Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would depend on the reaction conditions and reagents used. Typically, coumarin derivatives can undergo reactions such as halogenation, nitration, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of the fluorine atom might influence its reactivity and the hydroxy group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of coumarin derivatives, including those with hydroxyl groups such as "3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one," involves the reaction of dihydroxybenzaldehydes with cyanomethyl compounds, leading to various substituted coumarins. These compounds are explored for their absorption and fluorescence characteristics, indicating potential applications as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).

Fluorescent and Metal Interaction Properties

Further investigations into coumarin derivatives have revealed their fluorescence enhancement in the presence of metals, suggesting their use in spectrofluorometry for various scientific applications, including analytical, environmental, and medicinal chemistry (Gülcan et al., 2022). This property underscores the compound's potential as a selective sensor or probe in detecting metal ions.

Biological Activities

Additionally, the electrochemical and biological activities of metal complexes with coumarin derivatives, including antimicrobial and antioxidant properties, have been characterized. These studies reveal the therapeutic potential of such compounds in developing new antimicrobial agents with significant efficacy (Belkhir-Talbi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some coumarin derivatives are known to have anticoagulant, anti-HIV, or anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIFMDZHVXHDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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